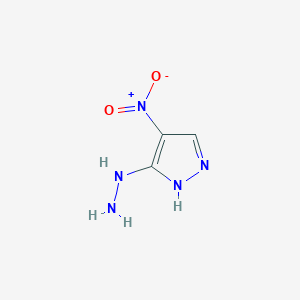

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI)

Beschreibung

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) is a nitro-substituted pyrazolone derivative with a hydrazone functional group. Pyrazolones are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms.

Eigenschaften

IUPAC Name |

(4-nitro-1H-pyrazol-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-6-3-2(8(9)10)1-5-7-3/h1H,4H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJKTPEMJUTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The primary method to synthesize substituted pyrazolones involves the cyclocondensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or their derivatives. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by ring closure to form the pyrazolone ring system.

- For nitro-substituted pyrazolones, 4-nitro-substituted 1,3-dicarbonyl compounds are used as starting materials.

- The hydrazone moiety is introduced by reacting the pyrazolone with hydrazine derivatives under controlled conditions.

- High yields (often above 80-90%)

- Mild reaction conditions (ambient temperature or slight heating)

- Simple work-up procedures

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-nitro-1,3-diketone + hydrazine hydrate in ethanol | Formation of 4-nitro-pyrazolone intermediate |

| 2 | Reaction with hydrazine or substituted hydrazine | Formation of hydrazone derivative (target compound) |

This method is well-documented in the literature for related pyrazole derivatives and is adaptable for nitro-substituted pyrazolones.

Cyclocondensation with Aromatic Aldehydes to Form Hydrazones

Hydrazones are typically prepared by condensation of hydrazine derivatives with aromatic aldehydes or ketones. For the target compound, the hydrazone formation involves:

- Reacting the 4-nitro-pyrazolone with hydrazine to form the hydrazone.

- Using aromatic aldehydes under acidic catalysis (e.g., a few drops of concentrated hydrochloric acid) in absolute ethanol to facilitate Schiff base formation.

This method is supported by spectral data such as IR (NH stretching ~3300 cm⁻¹, C=O stretching ~1640 cm⁻¹) and NMR (singlet for hydrazone proton around δ 8-11 ppm) confirming hydrazone formation.

Catalytic and Green Chemistry Approaches

Recent advances have introduced nano-catalysts such as nano-ZnO to catalyze the condensation reactions efficiently with:

- Excellent yields (~95%)

- Short reaction times

- Environmentally friendly protocols

These methods can be applied to the synthesis of nitro-substituted pyrazolones and their hydrazones, improving scalability and sustainability.

Alternative Routes: 1,3-Dipolar Cycloaddition and Oxidative Cyclization

Other synthetic routes include:

- 1,3-Dipolar cycloaddition reactions involving diazo compounds and alkynes to form pyrazole rings, followed by functionalization to introduce nitro and hydrazone groups.

- Oxidative cyclization of hydrazone intermediates under basic or acidic conditions to yield the final pyrazolone hydrazone derivatives.

These methods offer regioselectivity and functional group tolerance, suitable for complex derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation with 1,3-diketones | 4-nitro-1,3-diketone + hydrazine | Ethanol, RT or mild heating | 80-95 | Simple, high yield, mild conditions | Possible regioisomer mixtures |

| Hydrazone formation with aldehydes | Pyrazolone + aromatic aldehyde + HCl | Ethanol, reflux | 70-90 | Straightforward, well-characterized | Requires pure aldehydes |

| Nano-ZnO catalyzed condensation | Phenylhydrazine + β-diketone | Nano-ZnO catalyst, ethanol | ~95 | Green, fast, recyclable catalyst | Catalyst preparation required |

| 1,3-Dipolar cycloaddition | Diazo compounds + alkynes | Zn(OTf)2 catalyst, triethylamine | 80-90 | Regioselective, versatile | More complex reagents |

| Oxidative cyclization | Hydrazone intermediates | Basic or acidic reflux | 60-85 | Functional group tolerant | Longer reaction times |

Research Findings and Notes

- The cyclocondensation approach remains the most widely used and reliable method for synthesizing substituted pyrazolones and their hydrazones, including nitro-substituted derivatives.

- Hydrazone formation is typically confirmed by IR and NMR spectroscopy, with characteristic NH and C=N signals.

- Nano-catalysis offers a promising green alternative, improving reaction efficiency and reducing environmental impact.

- Regioselectivity can be an issue in some cases, but optimized conditions (choice of solvent, temperature, acid addition) can improve product purity.

- The presence of the nitro group influences the electronic properties and reactivity, often requiring careful control of reaction conditions to prevent side reactions.

Analyse Chemischer Reaktionen

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) and related compounds:

Key Differences and Implications

Core Heterocycle :

- The target compound features a pyrazolone core (two adjacent nitrogen atoms), whereas triazolone derivatives (e.g., CAS 116577-81-2) contain a triazole ring (three nitrogen atoms). This difference affects electron distribution and hydrogen-bonding capacity, influencing interactions in biological systems or materials .

Substituent Effects: The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution. In contrast, the chlorophenyl group in CAS 24429-12-7 contributes to lipophilicity, favoring membrane permeability in drug candidates . The hydrazone moiety in the target compound enables coordination with metal ions, a property less pronounced in methyl-substituted analogs like CAS 221325-62-8 .

Pharmaceuticals: The chlorophenyl-pyrazolone derivative (CAS 24429-12-7) is linked to antipyretic activity, whereas the fused triazolo-benzimidazole (CAS 116577-81-2) is explored for kinase inhibition .

Research Findings and Data

Stability and Reactivity

- Nitro Group Impact : The nitro group in the target compound reduces ring electron density, increasing susceptibility to reduction reactions. This contrasts with methyl-substituted pyrazolones (e.g., CAS 221325-62-8), which exhibit greater thermal stability due to electron-donating alkyl groups .

- Hydrazone Functionality: The hydrazone group enables Schiff base formation, a property utilized in metal-organic frameworks (MOFs) or sensor design. Similar reactivity is absent in non-hydrazone analogs like CAS 24429-12-7 .

Biologische Aktivität

3H-Pyrazol-3-one, 1,2-dihydro-4-nitro-, hydrazone (9CI) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, examining its pharmacological potential and mechanisms of action through various studies and case reports.

- Molecular Formula : C5H9N5O2

- Molecular Weight : 171.16 g/mol

- CAS Number : 209971-95-9

- Density : 1.62 g/cm³ (predicted)

- Boiling Point : 268.5 °C (predicted)

- pKa : 4.33 (predicted)

These properties suggest a stable compound that can interact with various biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3H-Pyrazol-3-one, have exhibited significant antimicrobial properties. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, demonstrating their potential as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, a recent publication examined the synthesis of novel pyrazole derivatives and their cytotoxic effects on human carcinoma cell lines such as HepG-2 and PC-3. The results indicated that certain derivatives exhibited promising anti-tumor activity, likely due to their ability to induce apoptosis in cancer cells .

Anti-inflammatory Activity

The pyrazole framework is also associated with anti-inflammatory effects. Compounds containing this structure have been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain. Celecoxib, a well-known anti-inflammatory drug, is a prime example of a pyrazole derivative used in clinical settings .

Case Studies

- Anticancer Study :

- Antimicrobial Efficacy :

Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against multiple bacterial strains |

| Anticancer | Induction of apoptosis | Potent activity against HepG-2 and PC-3 |

| Anti-inflammatory | Inhibition of cyclooxygenase | Similar efficacy to established NSAIDs |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI), and how can experimental parameters be systematically optimized?

- Methodological Answer : Use factorial experimental design (e.g., Taguchi or Box-Behnken methods) to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, highlights statistical methods like Design of Experiments (DoE) to minimize trial runs while maximizing data quality. Quantum chemical calculations () can predict reaction feasibility, guiding initial conditions. Post-synthesis, characterize intermediates via HPLC-MS or NMR to validate hydrazone formation .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : Combine X-ray crystallography (for definitive bond-length/angle confirmation) with FTIR (to verify nitro and hydrazone functional groups) and H/C NMR (to confirm proton environments). demonstrates this approach for analogous hydrazones, where crystallographic data resolved tautomeric ambiguities .

Q. What safety protocols are critical when handling nitro-substituted pyrazolone derivatives?

- Methodological Answer : Follow OSHA/NIOSH guidelines for nitro compounds (e.g., explosion risk mitigation, fume hood use). emphasizes rigorous lab safety training, including 100% compliance with written exams on hazardous material handling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) predict the reactivity of 3H-Pyrazol-3-one derivatives in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying reactive sites. supports integrating computational predictions (e.g., reaction path searches) with experimental validation. For example, simulate nitro-group reduction pathways to guide catalyst selection .

Q. What experimental and computational strategies address contradictions in kinetic vs. thermodynamic product distributions for hydrazone formation?

- Methodological Answer : Employ time-resolved spectroscopic monitoring (e.g., stopped-flow UV-Vis) to track intermediate formation. Pair with microkinetic modeling (e.g., using CHEMKIN®) to reconcile discrepancies. underscores the iterative theory-experiment loop to resolve data conflicts .

Q. How can membrane separation technologies (e.g., nanofiltration) improve purification of nitro-substituted heterocycles?

- Methodological Answer : Optimize solvent-resistant nanofiltration membranes (e.g., polyimide-based) to isolate target compounds from byproducts. classifies membrane tech under CRDC subclass RDF2050104, emphasizing pore-size tuning for molecular weight cutoffs <500 Da .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data (e.g., antimicrobial assays) for this compound across different studies?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to assess variability sources (e.g., assay protocols, microbial strains). ’s "contested territories" methodology recommends cross-lab reproducibility studies and standardized reporting .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.